REACTION_CXSMILES
|
C([Mg]Br)C.[CH3:5][Si:6]([CH3:17])([CH3:16])[NH:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH2:13])=[CH:10][CH:9]=1.[CH3:18][Si:19](Cl)([CH3:21])[CH3:20]>C1COCC1>[CH3:17][Si:6]([CH3:5])([CH3:16])[N:7]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH2:13])=[CH:10][CH:9]=1)[Si:19]([CH3:21])([CH3:20])[CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C[Si](NC1=CC=C(C=C)C=C1)(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 40° C. for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
By fractional distillation
|
Type
|
CUSTOM
|
Details
|
a product was isolated at 45°-48° C./0.32 mm in 55% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](N([Si](C)(C)C)C1=CC=C(C=C)C=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |